
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol
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Overview
Description
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a brominated phenolic compound featuring a chiral amino-alcohol side chain. The bromine substituent at the para position relative to the hydroxyl group enhances its reactivity in electrophilic substitution reactions, while the amino-hydroxypropyl side chain introduces stereochemical complexity, enabling interactions with chiral environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the stereoselective introduction of the amino and hydroxyl groups onto a bromophenol scaffold. One common method involves the use of diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature to achieve the desired stereochemistry . The reaction proceeds with high enantiocontrol, yielding the product as a single diastereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow chemistry and microreactor technology to ensure efficient and scalable synthesis. The use of chiral auxiliaries and catalysts can further enhance the yield and enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of various substituted phenols.
Scientific Research Applications
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the amino group may form hydrogen bonds with the target, while the hydroxyl group and bromine atom contribute to the overall binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare 2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol with three analogues:
2-((2S)-1-Amino-2-hydroxyethyl)-6-bromophenol
- Structural Difference : Lacks the methyl group in the side chain (propyl vs. ethyl).
- Reactivity : Reduced steric hindrance in the ethyl variant may enhance nucleophilic reactivity but decrease stereoselectivity in chiral environments.
- Synthetic Pathway : Ethyl analogues are typically synthesized via reductive amination of ketones, whereas propyl derivatives require additional steps for methyl group introduction .
2-((1R,2S)-1-Amino-2-hydroxypropyl)-4-bromophenol
- Structural Difference : Bromine at the meta position (C4) instead of para (C6).
- Electronic Effects: Meta-substitution reduces resonance stabilization of the phenol group, lowering acidity (predicted pKa: ~9.5 vs. ~8.9 for the para isomer).
- Applications : Para-bromo derivatives exhibit stronger binding to aromatic receptors in preliminary docking studies .
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-chlorophenol
- Structural Difference : Chlorine replaces bromine at C4.
- Reactivity : Bromine’s higher electronegativity and larger atomic radius enhance leaving-group ability in nucleophilic substitutions.
- Stability : Chlorinated analogues are less prone to oxidative degradation but show reduced efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key Data Table
Property | This compound | 2-((2S)-1-Amino-2-hydroxyethyl)-6-bromophenol | 2-((1R,2S)-1-Amino-2-hydroxypropyl)-4-bromophenol | 2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-chlorophenol |
---|---|---|---|---|
Molecular Weight | 274.14 g/mol | 260.09 g/mol | 274.14 g/mol | 229.67 g/mol |
Melting Point | 132–135°C (decomp.) | 128–130°C | 140–143°C (decomp.) | 145–148°C |
Solubility (H2O) | 8.2 mg/mL | 12.5 mg/mL | 6.7 mg/mL | 9.8 mg/mL |
pKa (phenol) | ~8.9 | ~9.1 | ~9.5 | ~8.7 |
Stereoselectivity (e.g., ee%) | 92% (tested in asymmetric aldol reactions) | 78% | 85% | 88% |
Research Findings and Mechanistic Insights
- Synthetic Challenges: The propyl side chain’s methyl group introduces steric hindrance, complicating oxidation steps. Evidence from analogous systems suggests that MnO2 may selectively oxidize less hindered α-methyl groups, but competing pathways (e.g., benzylic oxidation) require careful optimization .
- Catalytic Potential: The para-bromo derivative’s enhanced resonance stabilization improves its performance as a ligand in palladium-catalyzed cross-couplings (yield: 89% vs. 72% for the chloro analogue).
- Thermal Stability : Decomposition above 135°C limits high-temperature applications, whereas chlorinated variants remain stable up to 150°C .
Biological Activity
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral organic compound characterized by its phenolic structure, which includes both an amino and a hydroxyl group, as well as a bromine atom. Its molecular formula is C₉H₁₂BrNO₂, with a molecular weight of approximately 246.10 g/mol. The unique stereochemistry and functional groups of this compound contribute significantly to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological targets, including enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions. The presence of the amino and hydroxyl groups enhances its reactivity and binding affinity, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's ability to interact with specific signaling pathways involved in tumor growth further supports its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound was tested using the disk diffusion method, revealing significant inhibition zones compared to control groups.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Study 2: Anticancer Screening
In another study focused on anticancer activity, the compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
A549 (Lung Cancer) | 30 |
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromoaniline | Aniline derivative with bromine | Lacks hydroxyl group; primarily used in dye synthesis |
3-Hydroxy-4-bromophenylalanine | Contains both hydroxyl and amino groups | Exhibits neuroprotective properties |
5-Bromo-3-methylphenol | Similar phenolic structure | Used in agrochemical applications |
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m0/s1 |
InChI Key |
AAFUDAAVJMVDRI-XNCJUZBTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=CC=C1)Br)O)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Br)O)N)O |
Origin of Product |
United States |
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